molecular formula C7H6Cl3NO2S B12593364 N,N,4-Trichloro-2-methylbenzene-1-sulfonamide CAS No. 610770-36-0

N,N,4-Trichloro-2-methylbenzene-1-sulfonamide

Cat. No.: B12593364
CAS No.: 610770-36-0
M. Wt: 274.5 g/mol
InChI Key: JTLDPYQPDWJTDH-UHFFFAOYSA-N
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Description

N,N,4-Trichloro-2-methylbenzene-1-sulfonamide is a chemical compound with the molecular formula C7H6Cl3NO2S. It is a white crystalline solid that is stable under standard conditions. This compound is primarily used as an intermediate in organic synthesis and in the production of biologically active compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N,4-Trichloro-2-methylbenzene-1-sulfonamide typically involves the reaction of 4-chloro-2-methylbenzenesulfonyl chloride with ammonia or an amine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, and the temperature is maintained at around 0-5°C to prevent decomposition of the reactants .

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale reactions in batch or continuous reactors. The process includes the purification of the final product through recrystallization or distillation to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions

N,N,4-Trichloro-2-methylbenzene-1-sulfonamide undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonamide group is replaced by other nucleophiles.

    Oxidation Reactions: The compound can be oxidized to form sulfonic acids under strong oxidizing conditions.

    Reduction Reactions: It can be reduced to form amines or other reduced derivatives.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N,N,4-Trichloro-2-methylbenzene-1-sulfonamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N,N,4-Trichloro-2-methylbenzene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can inhibit enzyme activity by mimicking the natural substrate, thereby blocking the active site. This inhibition can lead to various biological effects, including antibacterial and anti-inflammatory actions .

Comparison with Similar Compounds

Similar Compounds

  • N,N,4-Trichloro-2-methylbenzenesulfonamide
  • 2,4,5-Trichloro-N-methylbenzene-1-sulfonamide
  • p-Toluenesulfonamide

Uniqueness

N,N,4-Trichloro-2-methylbenzene-1-sulfonamide is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it exhibits higher stability and reactivity under certain conditions, making it valuable in various synthetic and industrial applications .

Properties

CAS No.

610770-36-0

Molecular Formula

C7H6Cl3NO2S

Molecular Weight

274.5 g/mol

IUPAC Name

N,N,4-trichloro-2-methylbenzenesulfonamide

InChI

InChI=1S/C7H6Cl3NO2S/c1-5-4-6(8)2-3-7(5)14(12,13)11(9)10/h2-4H,1H3

InChI Key

JTLDPYQPDWJTDH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)Cl)S(=O)(=O)N(Cl)Cl

Origin of Product

United States

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